molecular formula C16H24N2O4S B5494026 N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No. B5494026
M. Wt: 340.4 g/mol
InChI Key: ZEZCNIGWKUWPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide, also known as CEP-26401, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter inhibitors and has been found to exhibit promising results in preclinical studies.

Mechanism of Action

N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide acts by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in the regulation of N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission. By inhibiting the glycine transporter, N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide increases the availability of glycine in the synaptic cleft, thereby enhancing NMDA receptor-mediated neurotransmission.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has been found to modulate various neurotransmitter systems in the brain, including the glutamatergic, dopaminergic, and serotonergic systems. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuroplasticity and synaptic plasticity. N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has also been found to exhibit neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is its selectivity towards the glycine transporter, which minimizes the risk of off-target effects. The compound has also been found to have a good safety profile in preclinical studies. However, one of the limitations of N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide. One of the potential applications of this compound is in the treatment of cognitive disorders, such as Alzheimer's disease and traumatic brain injury. The compound has also shown promising results in animal models of epilepsy and stroke. Further research is needed to investigate the safety and efficacy of N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide in clinical trials. In addition, the development of more potent and selective glycine transporter inhibitors could lead to the discovery of new therapeutic agents for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide involves a multi-step process that includes the reaction of cyclopropylamine with 4-ethoxy-3-methylbenzenesulfonyl chloride, followed by the reaction of the resulting product with N-ethylglycine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to be effective in treating chronic pain, depression, anxiety, and schizophrenia in animal models. The compound has also shown promising results in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-cyclopropyl-2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-18(11-16(19)17-13-6-7-13)23(20,21)14-8-9-15(22-5-2)12(3)10-14/h8-10,13H,4-7,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZCNIGWKUWPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.